molecular formula C12H19N3O B12618960 N-(1-{(Propan-2-yl)[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine CAS No. 918898-32-5

N-(1-{(Propan-2-yl)[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine

Cat. No.: B12618960
CAS No.: 918898-32-5
M. Wt: 221.30 g/mol
InChI Key: JDNFKDGHHHLXNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a propan-2-ylidene backbone substituted with a hydroxylamine group and a tertiary amine moiety containing propan-2-yl and pyridin-2-ylmethyl substituents.

Properties

CAS No.

918898-32-5

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

N-[1-[propan-2-yl(pyridin-2-ylmethyl)amino]propan-2-ylidene]hydroxylamine

InChI

InChI=1S/C12H19N3O/c1-10(2)15(8-11(3)14-16)9-12-6-4-5-7-13-12/h4-7,10,16H,8-9H2,1-3H3

InChI Key

JDNFKDGHHHLXNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC=CC=N1)CC(=NO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{(Propan-2-yl)[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine typically involves the reaction of α-bromoketones with 2-aminopyridines. The reaction conditions can vary, but one common method involves the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters for C–C bond cleavage . The reaction is mild and metal-free, making it an attractive option for synthesizing this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of organic synthesis involving α-bromoketones and 2-aminopyridines can be scaled up for industrial applications. The use of environmentally friendly and cost-effective reagents is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1-{(Propan-2-yl)[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Various nucleophiles, often in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(1-{(Propan-2-yl)[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-{(Propan-2-yl)[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound’s hydroxylamine group can form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate enzyme activity and cellular processes is of particular interest .

Comparison with Similar Compounds

N-[1-(Morpholin-4-yl)propan-2-ylidene]hydroxylamine ()

  • Structural Differences : The morpholine ring replaces the propan-2-yl and pyridinylmethyl groups in the tertiary amine.
  • Functional Implications: Morpholine’s electron-rich oxygen enhances solubility and hydrogen-bonding capacity compared to the pyridine-containing analog.
  • Synthetic Relevance : Both compounds likely form via Schiff base intermediates, but the morpholine derivative’s stability under acidic conditions may differ due to its cyclic ether structure .

R-N-(1-(Benzyl(methyl)amino)propan-2-yl)-4-cyano-2-nitrobenzamide ()

  • Structural Differences: A benzyl(methyl)amino group replaces the pyridinylmethyl-propan-2-yl amino moiety, with additional nitro and cyano substituents on the benzamide ring.
  • Functional Implications: The nitro group increases electrophilicity, enabling radiosynthesis (e.g., fluorine-18 labeling) more readily than the hydroxylamine’s nucleophilic nitrogen .
  • Synthetic Methods : Both compounds utilize HATU/NMM-mediated coupling, but the hydroxylamine’s sensitivity to oxidation necessitates milder conditions .

Suvecaltamide ()

  • Structural Differences : Suvecaltamide contains a trifluoroethoxy-pyridinyl group and a propan-2-ylphenylacetamide backbone, lacking the hydroxylamine and propan-2-ylidene moieties.
  • Functional Implications :
    • The trifluoroethoxy group enhances metabolic stability and lipophilicity, whereas the hydroxylamine in the target compound may confer redox or metal-chelating activity.
    • Both compounds feature pyridine rings, but suvecaltamide’s Cav channel stabilization mechanism suggests divergent pharmacological applications compared to the hydroxylamine derivative’s undefined bioactivity .

Formoterol-Related Compounds ()

  • Structural Differences: Formoterol analogs include β-hydroxyaminoethyl groups and methoxyphenyl substituents, contrasting with the hydroxylamine-propan-2-ylidene core.
  • Functional Implications :
    • The β-hydroxy group in Formoterol derivatives is critical for β2-adrenergic receptor agonism, whereas the hydroxylamine in the target compound may act as a chelator or radical scavenger.
    • Both classes highlight the role of nitrogen stereochemistry in biological activity, though their therapeutic targets differ significantly .

Data Tables: Key Structural and Functional Comparisons

Compound Core Structure Key Substituents Functional Attributes
Target Compound Propan-2-ylidene hydroxylamine Pyridin-2-ylmethyl, propan-2-ylamino Potential chelation, redox activity
N-[1-(Morpholin-4-yl)propan-2-ylidene]hydroxylamine Propan-2-ylidene hydroxylamine Morpholine Enhanced solubility, conformational rigidity
R-N-(1-(Benzyl(methyl)amino)propan-2-yl)-4-cyano-2-nitrobenzamide Propan-2-yl benzamide Nitro, cyano, benzyl(methyl)amino Radiosynthesis utility, electrophilic reactivity
Suvecaltamide Propan-2-ylphenylacetamide Trifluoroethoxy-pyridinyl Cav channel stabilization, metabolic stability
Formoterol-Related Compounds β-Hydroxyaminoethylphenyl Methoxyphenyl, acetamide/formamide β2-adrenergic agonism

Research Findings and Implications

  • Synthetic Challenges : The target compound’s hydroxylamine group may require protection during synthesis to prevent oxidation, as seen in analogous radiosynthesis protocols (e.g., hydroxylamine solution handling in ) .
  • Biological Potential: Pyridine-containing analogs like suvecaltamide and Formoterol derivatives demonstrate the importance of aromatic nitrogen in target engagement, suggesting the hydroxylamine derivative could interact with metal-dependent enzymes or receptors .
  • Thermodynamic Stability : The propan-2-ylidene moiety may adopt tautomeric forms, analogous to Schiff base dynamics in ’s pyrimidine synthesis, influencing reactivity and binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.